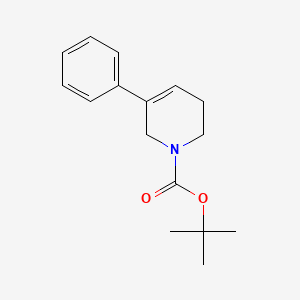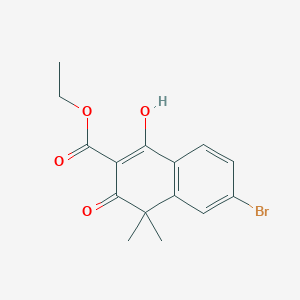![molecular formula C13H10BrN B8700102 Benzo[b]quinolizinium, bromide CAS No. 7547-88-8](/img/structure/B8700102.png)
Benzo[b]quinolizinium, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzo[b]quinolizinium, bromide is a polycyclic aromatic compound with a quaternary nitrogen atom It is known for its unique structural properties and its ability to interact with nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
Benzo[b]quinolizinium, bromide can be synthesized through several methods. One common approach involves the use of 2-pyridinecarboxaldehyde as a starting material . The synthesis typically involves a series of reactions, including cyclization and bromination, to form the final product. Another method involves the use of palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Sonogashira coupling
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Benzo[b]quinolizinium, bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolizinium derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the benzo[b]quinolizinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]quinolizinium derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
科学的研究の応用
Benzo[b]quinolizinium, bromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of fluorescent dyes and DNA intercalators. Its unique structure allows for the development of compounds with specific photophysical properties.
Biology: This compound is studied for its interactions with nucleic acids, particularly DNA.
Medicine: This compound and its derivatives have shown potential as anticancer agents due to their ability to bind to DNA and interfere with cellular functions.
作用機序
The mechanism of action of benzo[b]quinolizinium, bromide involves its interaction with nucleic acids. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the DNA . This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can act as a fluorescent probe, allowing for the detection and quantification of nucleic acids in biological samples .
類似化合物との比較
Benzo[b]quinolizinium, bromide can be compared with other similar compounds, such as:
Naphtho[1,2-b]quinolizinium: This compound has a similar structure but with a naphthalene ring instead of a benzene ring.
3-arylnaphtho[1,2-b]quinolizinium: These derivatives exhibit pronounced fluorosolvatochromic properties, making them useful as optical probes for characterizing different media.
The uniqueness of this compound lies in its versatile chemical reactivity and its ability to interact with nucleic acids, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
7547-88-8 |
|---|---|
分子式 |
C13H10BrN |
分子量 |
260.13 g/mol |
IUPAC名 |
benzo[b]quinolizin-5-ium;bromide |
InChI |
InChI=1S/C13H10N.BrH/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;/h1-10H;1H/q+1;/p-1 |
InChIキー |
PIYWJWXEZWYQDR-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C=[N+]3C=CC=CC3=CC2=C1.[Br-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylate](/img/structure/B8700022.png)

![{2-[4-(Trifluoromethyl)phenyl]hydrazinylidene}acetic acid](/img/structure/B8700029.png)
![6-(7-chloro-1,8-naphthyridin-2-yl)-2,3,6,7-tetrahydro-7-hydroxy-5H-1,4-dithiino[2,3-c]pyrrol-5-one](/img/structure/B8700043.png)

![{4-[3-(2-Methanesulfinyl-pyrimidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B8700052.png)





![Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]-](/img/structure/B8700110.png)


